molecular formula C14H21BN2O3 B14040342 N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide

N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide

Cat. No.: B14040342
M. Wt: 276.14 g/mol
InChI Key: DJOWGUSGDFBIEO-UHFFFAOYSA-N
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Description

N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide typically involves the reaction of nicotinamide derivatives with boronic acid or boronate esters. One common method includes the use of Suzuki-Miyaura coupling reactions, where a halogenated nicotinamide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The boron atom can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various substituted nicotinamide derivatives.

Scientific Research Applications

N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups, making it a valuable tool in enzyme inhibition and other biochemical applications. The pathways involved often include the modulation of enzyme activity and the alteration of biochemical pathways through these interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide is unique due to its specific structure, which combines the properties of nicotinamide with the reactivity of a boronic acid derivative. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H21BN2O3

Molecular Weight

276.14 g/mol

IUPAC Name

N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)11-8-7-10(9-16-11)12(18)17(5)6/h7-9H,1-6H3

InChI Key

DJOWGUSGDFBIEO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C(=O)N(C)C

Origin of Product

United States

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